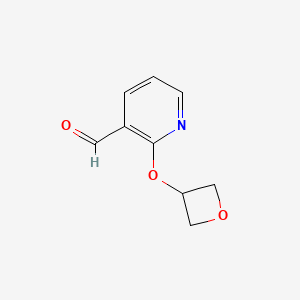![molecular formula C19H23N3O3 B12933139 tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate: is a complex organic compound with a unique structure that includes a pyrimidoazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate typically involves multiple steps. One common method starts with commercially available starting materials and involves the following steps:
Formylation: The initial step involves the formylation of a precursor compound to introduce an aldehyde group.
Reduction: The aldehyde group is then reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) in methanol.
Protection: The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the protected intermediate using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the pyrimidoazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It can be used as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms
Mécanisme D'action
The mechanism of action of tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-oxo-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Uniqueness
tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimidoazepine core and tert-butyl ester group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C19H23N3O3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
tert-butyl 4-oxo-2-phenyl-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7-carboxylate |
InChI |
InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-11-9-14-15(10-12-22)20-16(21-17(14)23)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,21,23) |
Clé InChI |
RFLBFFFOXJGNJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



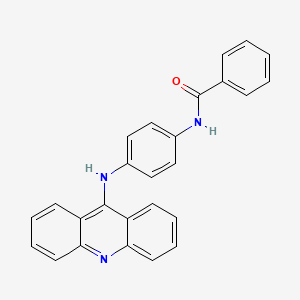
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
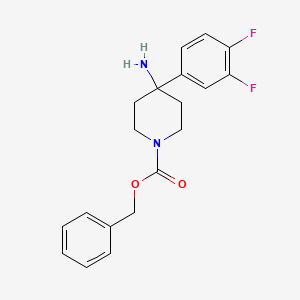
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)

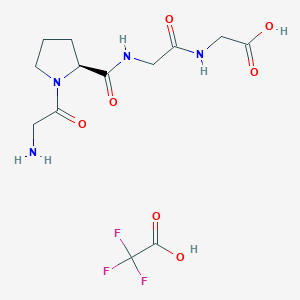
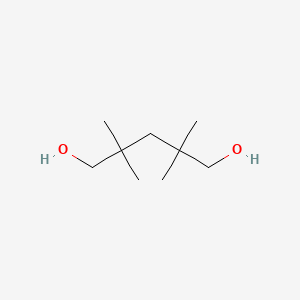
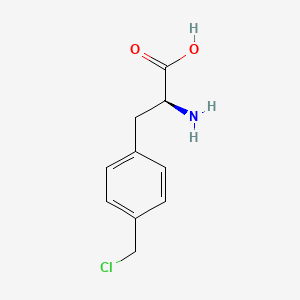
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
